molecular formula C16H12ClN3O3S B400367 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one CAS No. 219554-83-3

2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B400367
CAS No.: 219554-83-3
M. Wt: 361.8g/mol
InChI Key: PXXCPVPYRLIKIV-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 4-chlorophenyl imino group and a 2-nitrobenzyl group. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-haloketone. For this compound, the starting materials are 4-chlorophenylthiourea and 2-nitrobenzyl bromide.

    Cyclization Reaction: The cyclization reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization. Additionally, industrial production would require adherence to safety and environmental regulations to ensure safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide or potassium carbonate in ethanol or acetonitrile.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Thiazolidinones: Nucleophilic substitution reactions yield various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiazolidinone core is known to exhibit various pharmacological activities, making it a promising scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound’s thiazolidinone ring and substituents allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)imino)-5-(2-nitrophenyl)-1,3-thiazolidin-4-one
  • 2-((4-Chlorophenyl)imino)-5-(2-aminobenzyl)-1,3-thiazolidin-4-one
  • 2-((4-Chlorophenyl)imino)-5-(2-methylbenzyl)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is unique due to the presence of both a nitrobenzyl group and a chlorophenyl imino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group enhances its reactivity and potential for bioreduction, while the chlorophenyl imino group contributes to its binding affinity and specificity for biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(24-16)9-10-3-1-2-4-13(10)20(22)23/h1-8,14H,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXCPVPYRLIKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219554-83-3
Record name 2-((4-CHLOROPHENYL)IMINO)-5-(2-NITROBENZYL)-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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